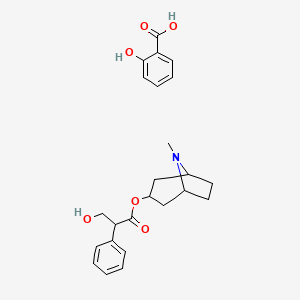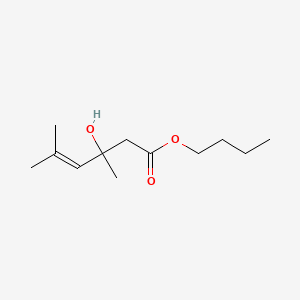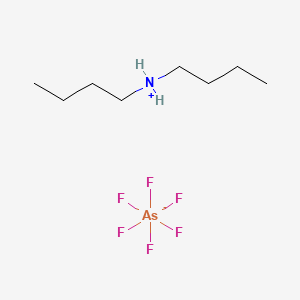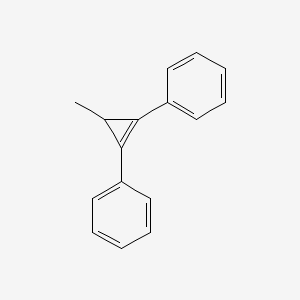
6,7-Dichloro-2-propyl-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-propyl-4-quinolinol typically involves the chlorination of 2-propyl-4-quinolinol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process likely involves large-scale chlorination reactions with stringent control over reaction parameters to ensure high yield and purity .
化学反应分析
Types of Reactions
6,7-Dichloro-2-propyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted quinolinol compounds .
科学研究应用
6,7-Dichloro-2-propyl-4-quinolinol is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials.
作用机制
The mechanism by which 6,7-Dichloro-2-propyl-4-quinolinol exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It may act as an inhibitor or modulator of specific biochemical pathways, although detailed mechanisms are not fully elucidated .
相似化合物的比较
Similar Compounds
Chlorquinaldol: Another quinoline derivative with antimicrobial properties.
8-Hydroxyquinoline: Known for its wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
6,7-Dichloro-2-propyl-4-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
属性
CAS 编号 |
1070880-08-8 |
|---|---|
分子式 |
C12H11Cl2NO |
分子量 |
256.12 g/mol |
IUPAC 名称 |
6,7-dichloro-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H11Cl2NO/c1-2-3-7-4-12(16)8-5-9(13)10(14)6-11(8)15-7/h4-6H,2-3H2,1H3,(H,15,16) |
InChI 键 |
IKDAAYICDNTSCT-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=O)C2=CC(=C(C=C2N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B15344816.png)





![8-(Cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B15344834.png)



